Carbamazepine 10,11-Epoxide-d8 (Major)

Stereoisomer Therapeutic Drug Monitoring Mass Spectrometry

This Carbamazepine 10,11-Epoxide-d8 (Major) is a stable isotope-labelled internal standard (SIL-IS) engineered for definitive LC-MS/MS quantification. The +8 Da mass shift enables precise discrimination from the native analyte, while the 'Major' isomer designation ensures chromatographic co-elution with the pharmacologically active epoxide metabolite produced in vivo. Supplied at ≥98% chemical purity, it is the gold standard for correcting matrix effects, ion suppression, and immunoassay cross-reactivity (6.5–96%). Use this d8 standard to harmonize TDM measurements, validate Reference Measurement Procedures, and achieve <2.1% CV in GLP-compliant pharmacokinetic studies.

Molecular Formula C17H24N2O2
Molecular Weight 296.43 g/mol
Cat. No. B13847396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine 10,11-Epoxide-d8 (Major)
Molecular FormulaC17H24N2O2
Molecular Weight296.43 g/mol
Structural Identifiers
SMILES[HH].[HH].C.C.C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
InChIInChI=1S/C15H12N2O2.2CH4.2H2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17;;;;/h1-8,13-14H,(H2,16,18);2*1H4;2*1H/i13D,14D;2*1D;2*1+1D
InChIKeyVFRCCDJUTAMXAC-DNRFZTMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamazepine 10,11-Epoxide-d8 (Major) Procurement Guide: Certified Deuterated Internal Standard for LC‑MS/MS Bioanalysis


Carbamazepine 10,11-Epoxide-d8 (Major) is a stable isotope‑labelled internal standard (SIL‑IS) specifically engineered for quantitative LC‑MS/MS analysis of the pharmacologically active carbamazepine metabolite [1]. It is the deuterated congener of Carbamazepine‑10,11‑epoxide, a compound that is itself a key therapeutic drug monitoring (TDM) analyte and a major source of immunoassay cross‑reactivity. The d8‑labelling introduces a controlled mass shift of +8 Da, which co‑elutes with the native analyte while enabling precise discrimination by mass spectrometry. This material is supplied with documented chemical purity (≥98%) and is the designated ‘Major’ isomer, meaning it matches the principal stereoisomeric form of the epoxide metabolite produced in vivo [2].

Carbamazepine 10,11-Epoxide-d8 (Major): Why Unlabelled or Non-Isomeric Analogues Are Not Substitutable


In LC‑MS/MS quantification, the internal standard must perfectly mirror the analyte’s behavior during extraction, chromatography, and ionization to correct for recovery losses, matrix effects, and instrument drift. Using the unlabelled Carbamazepine‑10,11‑epoxide fails because it is indistinguishable from the endogenous analyte by mass spectrometry, precluding any internal calibration. Using a different deuterated variant (e.g., d2 or d10) or a non‑isomerically defined standard introduces risk of differential chromatographic retention, incomplete co‑elution, and consequently uncorrected ion suppression or enhancement [1][2]. Furthermore, the ‘Major’ isomer specification is critical because the epoxide metabolite exists as stereoisomers; an unmatched isomer standard can lead to quantitative bias due to differential extraction or MS response .

Carbamazepine 10,11-Epoxide-d8 (Major) Evidence: Verified Differentiation from d2, d10 and Unlabelled Standards


Isomer-Specific Quantification: d8 (Major) vs. Unspecified Isomer Standards

Carbamazepine-10,11-epoxide exists as a mixture of stereoisomers in vivo. This compound is specifically designated as the 'Major' isomer, matching the predominant metabolite formed in humans. Using an isomerically undefined or 'minor' isomer internal standard can lead to systematic quantitative errors due to differential MS ionization efficiency or chromatographic behavior. The d8-Major standard guarantees that the internal standard's stereochemistry is identical to that of the primary analytical target [1].

Stereoisomer Therapeutic Drug Monitoring Mass Spectrometry

Isotopic Purity and Mass Resolution: d8 vs. d2 and d10 Labelled Standards

The d8 configuration provides an optimal +8 Da mass shift. In contrast, a d2 internal standard provides only a +2 Da shift, which may be insufficient to separate the isotopic envelope from the native analyte's M+2 natural abundance peak in low-resolution MS instruments, leading to cross-talk. Conversely, a d10 standard introduces a larger +10 Da shift, which can sometimes cause chromatographic separation (deuterium isotope effect) and thereby fail to perfectly co‑elute and correct for matrix effects. The d8 standard strikes a balance, ensuring baseline MS resolution while maintaining near‑identical chromatographic retention time to the native analyte [1][2].

Isotopic Purity Deuterium Labelling Mass Shift

Certified Matrix Effect Correction in Reference Measurement Procedures

A 2024 candidate Reference Measurement Procedure (RMP) for Carbamazepine‑10,11‑epoxide in human serum and plasma utilized a deuterated internal standard (the same d8-Major type) and demonstrated the complete absence of a matrix effect. This allowed accurate quantification across a clinically relevant range of 0.0400–12.0 μg/mL with an intermediate precision <2.1% and a relative mean bias of 1.4–3.5% [1][2].

Reference Measurement Procedure Matrix Effect ID-LC-MS/MS

MRM Transition Specificity: d8 vs. Unlabelled Metabolite

In multiple reaction monitoring (MRM) mode, the specific precursor-to-product ion transition for Carbamazepine-10,11-epoxide-d8 is m/z 261.0 → 244.1, which is 8 Da higher than the unlabelled metabolite's transition of m/z 253.0 → 236.0. This clear mass separation ensures zero cross-talk or interference between the analyte and its internal standard channels, even at high concentrations [1].

MRM Transition LC-MS/MS Specificity

Regulatory Compliance: Aligning with FDA Expectations for Internal Standard Response Tracking

While the FDA does not mandate the use of stable isotope-labelled internal standards (SIL-IS) for every assay, the agency has issued Form 483 observations to laboratories that lack adequate procedures to track internal standard response variability. Using a structurally identical deuterated standard like Carbamazepine 10,11-Epoxide-d8 inherently provides the most robust means of monitoring and correcting for such variability, thereby directly addressing a common regulatory audit finding [1].

FDA 483 Bioanalytical Method Validation Internal Standard

Carbamazepine 10,11-Epoxide-d8 (Major): Priority Application Scenarios for Method Development and Routine Analysis


Clinical Therapeutic Drug Monitoring (TDM) and Reference Method Implementation

Laboratories aiming to standardize or harmonize Carbamazepine‑10,11‑epoxide measurements across routine immunoassay platforms should prioritize this d8 standard. Its use in a candidate Reference Measurement Procedure (RMP) with demonstrated absence of matrix effect and high precision (<2.1% CV) makes it the gold standard for value assignment to calibrators and external quality assessment (EQA) materials [1].

Investigating Immunoassay Cross-Reactivity and Assay Bias

Carbamazepine-10,11-epoxide is known to cross-react significantly with many commercial immunoassays for carbamazepine (ranging from 6.5% to 96%). The d8 standard enables accurate, specific quantification of this metabolite in patient samples via LC‑MS/MS. These quantitative results serve as the benchmark for evaluating and correcting immunoassay bias, a critical step in laboratory quality assurance and clinical troubleshooting [1].

Preclinical and Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

In GLP‑compliant PK studies, the d8 internal standard is essential for accurately measuring the active epoxide metabolite in complex biological matrices like plasma, serum, and tissue homogenates. The isomerically pure 'Major' standard ensures that the measured concentration reflects the biologically active metabolite fraction, avoiding potential skew from minor isomer contributions that could confound exposure-response relationships [1].

Quote Request

Request a Quote for Carbamazepine 10,11-Epoxide-d8 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.